molecular formula C9H9ClN2 B062657 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 160243-84-5

1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B062657
CAS No.: 160243-84-5
M. Wt: 180.63 g/mol
InChI Key: UEXSFJDYUBJFTH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a chloromethyl and a methyl substituent. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzimidazole with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: The major product is 2-methyl-1H-benzo[d]imidazole.

Scientific Research Applications

1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antifungal agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzimidazole core can interact with DNA and RNA, affecting cellular processes.

Comparison with Similar Compounds

    2-Methyl-1H-benzo[d]imidazole: Lacks the chloromethyl group, resulting in different reactivity and biological activity.

    1-(Hydroxymethyl)-2-methyl-1H-benzo[d]imidazole: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and applications.

    1-(Bromomethyl)-2-methyl-1H-benzo[d]imidazole:

Uniqueness: 1-(Chloromethyl)-2-methyl-1H-benzo[d]imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

Properties

IUPAC Name

1-(chloromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXSFJDYUBJFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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